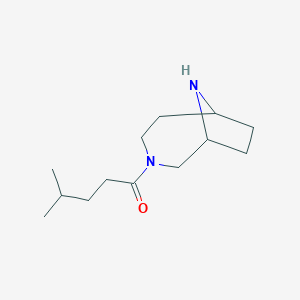
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)aniline and imidazolidin-2-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with catalysts such as palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of 4-bromo-3-(trifluoromethyl)aniline with imidazolidin-2-one under controlled conditions to form the desired product
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with optimization of reaction parameters to achieve high yields and purity.
化学反应分析
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted derivatives
Common Reagents and Conditions: Typical reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, along with appropriate catalysts and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and functionalized derivatives.
科学研究应用
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific interactions with biological targets, which can include inhibition or activation of enzymatic activity, receptor binding, or modulation of signaling pathways
相似化合物的比较
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other imidazolidinones with different substituents, such as 1-(4-bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one and 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole .
Uniqueness: The presence of both a bromine atom and a trifluoromethyl group in the phenyl ring, along with the imidazolidinone moiety, gives this compound unique chemical and biological properties that distinguish it from other similar compounds
属性
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2O/c11-8-2-1-6(5-7(8)10(12,13)14)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHMMRTPPSTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(3-methylfuran-2-yl)methanone](/img/structure/B7972566.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone](/img/structure/B7972573.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone](/img/structure/B7972574.png)

![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone](/img/structure/B7972590.png)




![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B7972634.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol](/img/structure/B7972647.png)

![Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate](/img/structure/B7972660.png)
